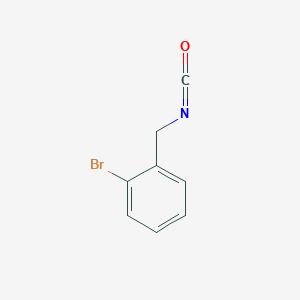
1-Bromo-2-(isocyanatomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzene, where a bromine atom and an isocyanatomethyl group are attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-(isocyanatomethyl)benzene can be synthesized through several methods. One common method involves the bromination of 2-(isocyanatomethyl)benzene. The reaction typically uses bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction conditions usually involve maintaining a controlled temperature and stirring to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The isocyanate group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines, typically in a polar solvent such as water or ethanol, under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, often in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas, usually in an inert atmosphere and at elevated temperatures.
Major Products Formed
Substitution: Products include hydroxylated or aminated derivatives of the original compound.
Oxidation: Products include carbonyl compounds such as aldehydes or ketones.
Reduction: Products include amine derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(isocyanatomethyl)benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(isocyanatomethyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(isocyanatomethyl)benzene: Similar structure but with the isocyanatomethyl group in the para position.
4-Bromobenzyl isocyanate: Another isomer with the isocyanatomethyl group attached to the benzyl position.
Uniqueness
1-Bromo-2-(isocyanatomethyl)benzene is unique due to the specific positioning of the bromine and isocyanatomethyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis and various applications .
Eigenschaften
Molekularformel |
C8H6BrNO |
|---|---|
Molekulargewicht |
212.04 g/mol |
IUPAC-Name |
1-bromo-2-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H6BrNO/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 |
InChI-Schlüssel |
MXHKYNICVUNVRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN=C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















